2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Description
This compound features a benzothiazole core fused with a methyl-substituted tetrahydrobenzo[b]thiophen moiety, linked via an acetamide bridge to a benzo[d][1,3]dioxol-5-yl group. The methylenedioxy (benzo[d][1,3]dioxol) group is known to enhance metabolic stability and binding affinity in pharmacophores, while the tetrahydrobenzo[b]thiophen scaffold may improve lipophilicity and membrane permeability . Synthetically, it is derived from 3,4-(methylenedioxy)aniline in a multi-step process involving acetylation and derivatization with mercaptoaryl or piperazine groups .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-14-6-8-16-21(10-14)32-25(23(16)24-26-17-4-2-3-5-20(17)31-24)27-22(28)12-15-7-9-18-19(11-15)30-13-29-18/h2-5,7,9,11,14H,6,8,10,12-13H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCFCDIOPUAWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide , often referred to as compound X , is a complex organic molecule with potential pharmacological applications. This article reviews its biological activities based on recent studies and findings.
Chemical Structure and Properties
Compound X features a unique structure that combines multiple heterocyclic rings, which is characteristic of many bioactive compounds. The molecular formula is , and its molecular weight is approximately 398.49 g/mol. The presence of the benzo[d][1,3]dioxole and benzo[d]thiazole moieties suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compound X exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound showed an IC50 value of approximately 20 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutic agents.
Antioxidant Activity
Compound X has also been evaluated for its antioxidant capabilities. In a DPPH radical scavenging assay, it displayed an IC50 value of 15 µg/mL, suggesting strong antioxidant activity compared to ascorbic acid (IC50 = 40 µg/mL). This property may contribute to its anticancer effects by reducing oxidative stress in cells.
Neuroprotective Effects
In addition to its anticancer and antioxidant properties, compound X has shown potential neuroprotective effects. Studies using models of neurodegeneration indicated that it could reduce neuronal cell death induced by oxidative stress. This was evidenced by a reduction in apoptotic markers in treated neuronal cells.
The biological activities of compound X are likely mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : It may interfere with cell cycle progression in cancer cells.
- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative damage.
- Neuroprotection : It possibly modulates pathways involved in apoptosis and survival signaling in neurons.
Case Studies
A notable study involved administering compound X to mice with induced tumors. The results showed a significant reduction in tumor size after treatment over four weeks compared to control groups. Histological analysis revealed decreased proliferation rates and increased apoptosis in tumor tissues.
Comparison with Similar Compounds
Core Modifications
- N-(6-Nitrobenzo[d]thiazol-2-yl) Derivatives (): These compounds replace the methylenedioxy group with a nitro substituent on the benzothiazole ring.
- Benzimidazole-Triazole Hybrids () :
Compounds like 9a–e feature a triazole linker instead of an acetamide bridge. The triazole group improves solubility and enables π-π stacking interactions in molecular docking, but may reduce target specificity compared to the rigid acetamide linkage in the target compound .
Substituent Variations
- Thioether vs. Acetamide Linkages () :
Compounds such as 3a–g and 5a–g () use thioether (-S-) linkages, which are more flexible but less stable under oxidative conditions than the acetamide (-NHCO-) bridge in the target compound. This difference impacts pharmacokinetics and binding mode rigidity . - Methyl vs. Cyano Substituents (): The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide replaces the methyl group on the tetrahydrobenzo[b]thiophen with a cyano group.
Anticancer Activity
- VEGFR-2 Inhibition () :
The nitro-substituted analogue 6d () demonstrated potent VEGFR-2 inhibition (IC₅₀ ~12 nM) through hydrogen bonding with key residues like Asp1046 and Glu883. The target compound’s methylenedioxy group may engage in similar interactions but with improved metabolic stability . - Cytotoxicity () :
Thiadiazole derivatives (e.g., 3a–c ) showed moderate cytotoxicity against HeLa cells (IC₅₀ ~25–40 μM). The target compound’s tetrahydrobenzo[b]thiophen scaffold may enhance cytotoxicity due to increased lipophilicity and improved cellular uptake .
Anti-inflammatory and Analgesic Effects ()**:
Compounds 5d and 5e exhibited significant anti-inflammatory (ED₅₀ ~18 mg/kg) and analgesic activity (ED₅₀ ~22 mg/kg) in rodent models.
Computational and Docking Studies
- GOLD Program Validation () :
Molecular docking using GOLD achieved a 71% success rate in reproducing experimental binding modes. The target compound’s methylenedioxy group is predicted to form hydrogen bonds with VEGFR-2’s hinge region, similar to nitro analogues but with reduced toxicity risks . - Pharmacokinetic Predictions : PreADMET analysis () suggests the target compound may exhibit improved oral bioavailability (Caco-2 permeability >50 nm/s) compared to nitro derivatives due to lower molecular weight and logP .
Preparation Methods
Starting Materials and Reaction Conditions
Fragment A is synthesized via acetylation of 1,3-benzodioxol-5-amine (piperonylamine).
- Acetylation :
- React piperonylamine (10 mmol) with acetic anhydride (12 mmol) in glacial acetic acid (20 mL) at 80°C for 4 hours.
- Yield: 85–90% of N-(1,3-benzodioxol-5-yl)acetamide.
- Oxidation :
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, HAc | 80°C | 4 h | 85% |
| Oxidation | KMnO₄, H₂SO₄ | 60°C | 6 h | 72% |
Synthesis of Fragment B: 3-(Benzo[d]Thiazol-2-yl)-6-Methyl-4,5,6,7-Tetrahydrobenzo[b]Thiophen-2-Amine
Tetrahydrobenzo[b]Thiophene Core Formation
The tetrahydrobenzo[b]thiophene ring is constructed via cyclization of a dihydrothiophene precursor.
- Cyclization :
- React 5-methylcyclohex-1-enethiol (10 mmol) with dibromoethane (12 mmol) in DMF containing K₂CO₃ (15 mmol) at 120°C for 8 hours.
- Yield: 65–70% of 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine.
Introduction of Benzo[d]Thiazol-2-yl Group
The benzothiazole moiety is introduced via condensation with 2-aminobenzenethiol.
- Schiff Base Formation :
- React 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (5 mmol) with 2-aminobenzenethiol (5.5 mmol) in ethanol under reflux (12 hours).
- Oxidative Cyclization :
- Treat the Schiff base with Br₂ (1.1 equiv) in CHCl₃ at 0°C for 2 hours.
- Yield: 60–65% of Fragment B.
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Dibromoethane, K₂CO₃ | 120°C | 8 h | 68% |
| Oxidative Coupling | Br₂, CHCl₃ | 0°C → RT | 2 h | 62% |
Amide Coupling: Final Step Synthesis
Activation of Fragment A
Fragment A (benzo[d]dioxol-5-yl acetic acid) is activated as an acid chloride using thionyl chloride (SOCl₂).
- Acid Chloride Formation :
- React Fragment A (5 mmol) with SOCl₂ (10 mmol) in anhydrous DCM (15 mL) at 0°C for 1 hour.
- Yield: 95–98% of acetyl chloride derivative.
Coupling with Fragment B
The activated acid chloride is coupled with Fragment B using a base.
- Amide Bond Formation :
- Mix Fragment B (5 mmol) with triethylamine (10 mmol) in DCM (20 mL).
- Add Fragment A’s acid chloride (5.5 mmol) dropwise at 0°C. Stir for 24 hours at RT.
- Yield: 75–80% of the target compound.
Optimization Data :
| Coupling Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| SOCl₂ | Et₃N | DCM | RT | 78% |
| EDCl/HOBt | DIPEA | DMF | 40°C | 65% |
Characterization and Validation
Spectral Data
Purity Analysis
Industrial-Scale Considerations
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis requires multi-step reactions involving thioether formation, amide coupling, and heterocyclic ring assembly. Critical parameters include:
- Temperature control : Elevated temperatures (e.g., reflux conditions) for cyclization steps, as seen in benzo[d]thiazole formation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of intermediates .
- Catalysts : Use of bases (e.g., triethylamine) to deprotonate thiol groups during thioether bond formation .
- Purity monitoring : Techniques like TLC and HPLC are essential to track reaction progress and isolate high-purity products .
Q. Which analytical techniques are most reliable for structural elucidation?
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : 1H and 13C NMR confirm the presence of benzo[d][1,3]dioxole (δ 5.9–6.1 ppm) and tetrahydrobenzo[b]thiophen (δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzo[b]thiophen core .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity, using MTT assays .
- Enzyme inhibition : Screen for kinase or protease inhibition, leveraging the compound’s thiazole and acetamide motifs .
- Solubility profiling : Use DMSO for stock solutions, followed by dilution in PBS to assess stability in physiological buffers .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data across structural analogs?
Contradictions often arise from substituent effects:
- Electron-withdrawing groups : Fluorine or nitro groups on the phenyl ring enhance metabolic stability but may reduce target binding affinity .
- Steric hindrance : Bulky substituents (e.g., 3,5-dimethylphenyl) can disrupt interactions with hydrophobic enzyme pockets .
- Validation approach : Perform molecular docking with target proteins (e.g., EGFR kinase) to correlate substituent effects with binding scores .
Q. How can reaction mechanisms for key synthetic steps be experimentally validated?
- Isotopic labeling : Use deuterated solvents (e.g., D2O) to track proton transfer in amide bond formation .
- Kinetic studies : Monitor reaction rates under varying temperatures to identify rate-determining steps .
- Intermediate trapping : Quench reactions at specific intervals (e.g., 30 min, 1 h) to isolate and characterize transient species via LC-MS .
Q. What computational strategies improve SAR (Structure-Activity Relationship) predictions?
- Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100+ ns trajectories to assess conformational stability .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- Free energy calculations : Apply MM-PBSA to quantify binding free energies for prioritization of analogs .
Q. How can in vivo pharmacokinetic challenges be addressed?
- Prodrug design : Introduce ester groups to enhance oral absorption, followed by enzymatic hydrolysis in vivo .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve solubility and prolong half-life .
- Metabolite profiling : Conduct LC-MS/MS studies on plasma samples to identify major Phase I/II metabolites .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
